A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid
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Overview
Description
A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid: is a complex organic compound that belongs to the class of ergoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound includes a thioacetic acid moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an ergoline derivative with a thioacetic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and minimize waste. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid can be compared with other ergoline derivatives such as:
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and other conditions.
The uniqueness of this compound lies in its specific structural features, such as the thioacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[[(6aR,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C20H26N2O2S/c1-2-6-22-10-13(11-25-12-19(23)24)7-16-15-4-3-5-17-20(15)14(9-21-17)8-18(16)22/h3-5,9,13,16,18,21H,2,6-8,10-12H2,1H3,(H,23,24)/t13?,16-,18-/m1/s1 |
InChI Key |
BWNBQXZTGXJXQL-FMRBYIFOSA-N |
Isomeric SMILES |
CCCN1CC(C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSCC(=O)O |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSCC(=O)O |
Origin of Product |
United States |
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